molecular formula C25H17BrN2OS2 B11534477 1-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol

1-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol

Cat. No.: B11534477
M. Wt: 505.5 g/mol
InChI Key: WWAFIAOKXVUYOB-UHFFFAOYSA-N
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Description

1-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzothiazole moiety, and a naphthalenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the bromophenyl group, and the final coupling with the naphthalenol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-1-OL: Similar structure but with a different position of the hydroxyl group.

    1-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H17BrN2OS2

Molecular Weight

505.5 g/mol

IUPAC Name

1-[[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C25H17BrN2OS2/c26-18-8-5-16(6-9-18)15-30-25-28-22-11-10-19(13-24(22)31-25)27-14-21-20-4-2-1-3-17(20)7-12-23(21)29/h1-14,29H,15H2

InChI Key

WWAFIAOKXVUYOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)Br)O

Origin of Product

United States

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